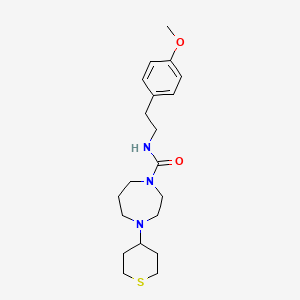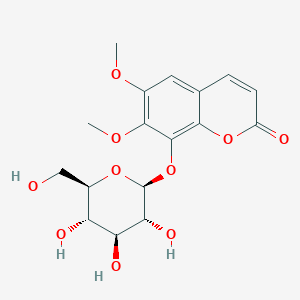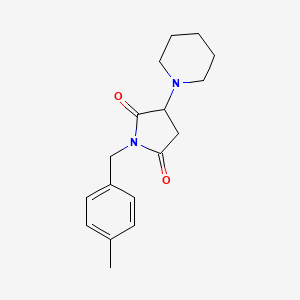
1-(4-Methylbenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methylbenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione, also known as MPD, is a chemical compound that has gained significant attention in scientific research. MPD is a cyclic amide that has been studied for its potential applications in various fields, including medicinal chemistry, neuroscience, and drug discovery.
Scientific Research Applications
Preclinical Pharmacology and Pharmacokinetics
A study on the preclinical pharmacology and pharmacokinetics of CERC‐301, a compound structurally related to the queried chemical, highlighted its properties as a selective N‐methyl‐D‐aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist. This research is pivotal for understanding how such compounds can be developed to treat major depressive disorder, showcasing their ability to cross the blood-brain barrier and their specific receptor targeting capabilities without significant off-target activity (Garner et al., 2015).
Neurotoxicity and Neurological Effects
Research into the effects of compounds such as 1-methyl-4-phenyl-1,2,5,6-tetrahydropyridine (MPTP), which shares a part of the queried compound's piperidine structure, on the central nervous system revealed marked parkinsonism in humans following exposure. This study underscores the neurotoxic potential of certain piperidine derivatives, which is crucial for developing safety guidelines and understanding the pathological mechanisms of neurodegenerative diseases (Langston et al., 1983).
Cancer Treatment and Pharmacodynamics
Another area of research involves the aromatase inhibitor 3-ethyl-3-(4-pyridyl)piperidine-2,6-dione (PyG), indicating the potential of piperidine derivatives in cancer treatment, specifically in postmenopausal breast cancer. The study shows how these compounds can effectively suppress plasma oestradiol levels, offering insights into their mechanism of action and therapeutic potential (Haynes et al., 2004).
Drug Metabolism and Excretion
Investigations into the metabolism and disposition of BMS-690514, an oral selective inhibitor of human epidermal growth factor receptors, provide valuable information on the biotransformation and excretion patterns of complex piperidine derivatives. Such studies are fundamental for drug development, enabling the optimization of dosing regimens and minimizing potential side effects (Christopher et al., 2010).
Diagnostic Imaging and Radioligands
The use of radioligands like 11C-PBR28, which binds to peripheral benzodiazepine receptors (PBRs), in diagnostic imaging highlights another application of piperidine derivatives. This research provides insights into the distribution and density of PBRs in the human brain, facilitating the study of inflammation and other pathological conditions (Brown et al., 2007).
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-3-piperidin-1-ylpyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2/c1-13-5-7-14(8-6-13)12-19-16(20)11-15(17(19)21)18-9-3-2-4-10-18/h5-8,15H,2-4,9-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCUGQQYJQOMWHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CC(C2=O)N3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-3-(piperidin-1-yl)pyrrolidine-2,5-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(1,3-benzothiazol-2-ylsulfanyl)-4-hydroxynaphthalen-1-yl]naphthalene-2-sulfonamide](/img/structure/B2834778.png)
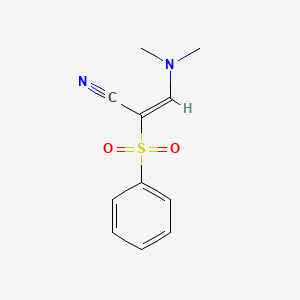
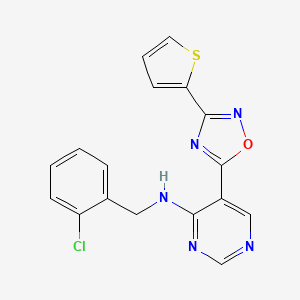
![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)
![N-(2-ethoxyphenyl)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]acetamide](/img/structure/B2834785.png)
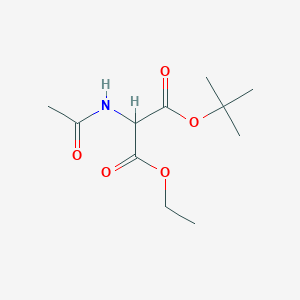
![N-(1-Cyano-1-cyclopropylethyl)-2-[5-(diethylsulfamoyl)-2-methoxyanilino]acetamide](/img/structure/B2834787.png)
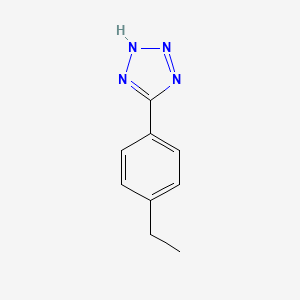
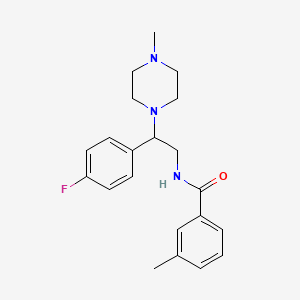
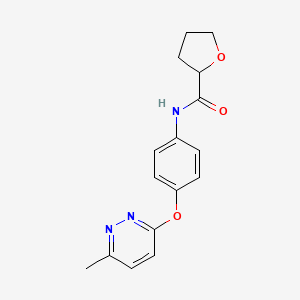
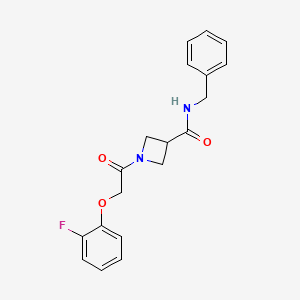
![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)
